

Toxicological Profile and Safety Data of Geranyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Geranyl Acetate

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This technical guide provides a comprehensive overview of the toxicological profile and safety data for **geranyl acetate**, a widely used fragrance and flavoring agent. The information is compiled from various scientific sources to support safety assessments and research applications.

Acute Toxicity

Geranyl acetate demonstrates a low order of acute toxicity following oral and dermal administration. No data is currently available for acute inhalation toxicity.

Table 1: Acute Toxicity Data for Geranyl Acetate

Route	Species	Test	Value	Reference(s)
Oral	Rat	LD50	6330 mg/kg bw	[1][2][3][4][5]
Oral	Mouse	LDLo	8000 mg/kg bw	[3]
Dermal	Rabbit	LD50	>5000 mg/kg bw	

Experimental Protocols:

- Oral LD50 (Rat): Studies were conducted on Osborne-Mendel rats.[5][6] A single dose of **geranyl acetate** was administered via gavage, and the animals were observed for 14 days

for signs of toxicity and mortality.[5] The LD50 was then calculated. In one study, F344/N rats were administered single doses of 500, 1000, 2000, 4000, or 8000 mg/kg bw in corn oil.[5] All rats in the highest dose group died within two days.[5]

- Dermal LD50 (Rabbit): A limit test was performed where 5000 mg/kg bw of **geranyl acetate** was applied to the skin of three rabbits for a period of 14 days.[7] This protocol is consistent with the principles of the OECD 402 guideline.

Diagram 1: General Experimental Workflow for Acute Oral LD50 Study



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Caption: A typical workflow for an acute oral toxicity (LD50) experiment.

Skin and Eye Irritation and Sensitization

Geranyl acetate is classified as a skin irritant and a skin sensitizer, but not an eye irritant.

Table 2: Irritation and Sensitization Data for Geranyl Acetate

Endpoint	Species	Result	Reference(s)
Skin Irritation	Not Specified	Irritant to skin and mucous membranes	[3][4]
Eye Irritation	Not Specified	No irritating effect	[3]
Skin Sensitization	Not Specified	Sensitization possible through skin contact	[3]

Experimental Protocols:

- Skin Irritation: The Draize test on rabbits is a common historical method.^[8] A defined amount of the substance is applied to a small patch of abraded and intact skin for a set period, followed by observation for erythema and edema.^[8]
- Eye Irritation: The Draize eye test in rabbits involves instilling the substance into the conjunctival sac of one eye and observing for effects on the cornea, iris, and conjunctiva over several days.
- Skin Sensitization: The Human Repeat Insult Patch Test (HRIPT) is a common method to assess sensitization potential in humans. It involves an induction phase with repeated applications to the same site, followed by a rest period and a challenge phase at a new site to check for an allergic reaction.

Repeated Dose Toxicity

Subchronic and chronic studies have been conducted to evaluate the effects of repeated exposure to **geranyl acetate**.

Table 3: Repeated Dose Toxicity Data for Geranyl Acetate

Species	Duration	Route	NOAEL (No-Observed-Adverse-Effect Level)	Key Findings	Reference(s)
Rat	17 weeks	Diet	10,000 ppm (equivalent to 500 mg/kg bw/day)	No adverse effects on major tissues detected.	[2]
Rat (F344/N)	103 weeks	Gavage	710 mg/kg/day	No treatment-related effects at 1000 mg/kg/day of a 71% geranyl acetate mixture.	[9]
Mouse (B6C3F1)	103 weeks	Gavage	Not determined	Significantly shorter survival in high-dose males and all dosed females.	[1][9]

Experimental Protocols:

- 103-Week Gavage Study (NTP): Groups of 50 F344/N rats and B6C3F1 mice of each sex were administered **geranyl acetate** (as part of a 71% mixture with citronellyl acetate) in corn oil by gavage, 5 days a week for 103 weeks.[9] Doses for rats were 0, 1000, or 2000 mg/kg/day, and for mice were 0, 500, or 1000 mg/kg/day.[9] The study included survival analysis, body weight measurements, and comprehensive histopathological examinations.[1][9]

Genotoxicity

Geranyl acetate has been tested in a battery of in vitro and in vivo assays and is not considered to be genotoxic.

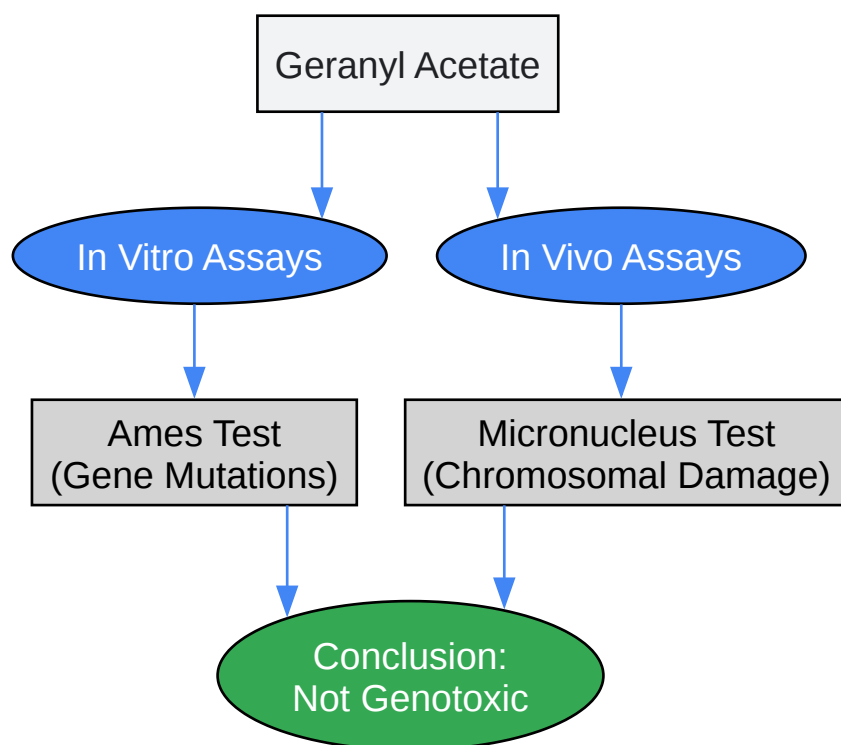
Table 4: Genotoxicity Data for Geranyl Acetate

Assay	Test System	Concentration/ Dose	Result	Reference(s)
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium strains TA98, TA100, TA1535, TA1537	Up to 3333 μ g/plate (with and without S9 activation)	Negative	[9]
In vivo Micronucleus Test	Mouse bone marrow	Not specified	Not clastogenic	[9]

Experimental Protocols:

- Ames Test (OECD 471): This bacterial reverse mutation assay evaluates the ability of a substance to induce mutations in several strains of *Salmonella typhimurium*. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[9]
- In vivo Micronucleus Test (OECD 474): This test assesses chromosomal damage. The test substance is administered to mice, and after a specific time, bone marrow is extracted to examine newly formed red blood cells (polychromatic erythrocytes) for the presence of micronuclei.[9]

Diagram 2: Genotoxicity Testing Strategy



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Caption: A simplified representation of the genotoxicity testing approach.

Carcinogenicity

Long-term carcinogenicity studies in rodents did not find evidence of carcinogenic activity for **geranyl acetate**.

Table 5: Carcinogenicity Data for Geranyl Acetate

Species	Route	Doses	Duration	Result	Reference(s)
Rat (F344/N)	Gavage	0, 1000, 2000 mg/kg/day	103 weeks	No evidence of carcinogenicity	[9][10]
Mouse (B6C3F1)	Gavage	0, 500, 1000 mg/kg/day	103 weeks	No evidence of carcinogenicity	[9][10]

Reproductive and Developmental Toxicity

Data for the structural isomer, neryl acetate, is often used to evaluate the reproductive toxicity of **geranyl acetate**.

Table 6: Reproductive and Developmental Toxicity Data (from Neryl Acetate)

Endpoint	Species	NOAEL	Reference(s)
Developmental Toxicity	Rat	440 mg/kg/day	[9]
Fertility	Rat	440 mg/kg/day	[9]

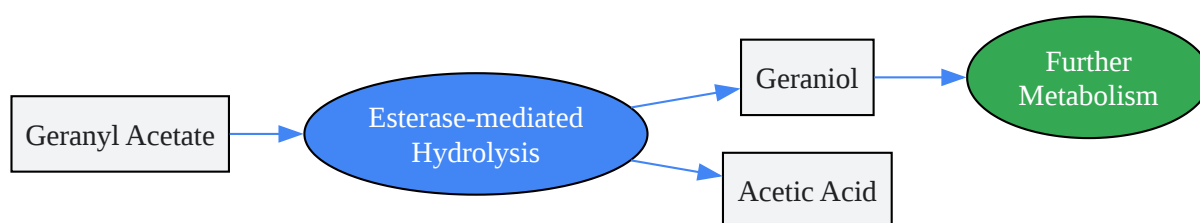
Experimental Protocols:

- Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422): This study design allows for the assessment of systemic toxicity, as well as effects on male and female reproductive performance, including mating, fertility, gestation, and early postnatal development.

Metabolism

Geranyl acetate is an ester and is expected to be rapidly hydrolyzed in the body to geraniol and acetic acid by carboxylesterases found in the blood, liver, and other tissues. Geraniol then undergoes further metabolism.

Diagram 3: Proposed Metabolic Pathway of Geranyl Acetate



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Caption: The initial and primary metabolic step for **geranyl acetate**.

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